Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is a chemical compound with the molecular formula C9H14N2O2S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isothiocyanates. One common method includes the reaction of tert-butyl 3-azetidine-1-carboxylate with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent decomposition or side reactions.
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives, substituted azetidines, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine and isothiocyanate groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for various biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing azetidine rings and isothiocyanate groups have shown promise in drug discovery, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer chemistry, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in their function and activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-iodoazetidine-1-carboxylate: This compound features an iodine atom instead of an isothiocyanate group. It is used in similar synthetic applications but has different reactivity and properties.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound contains a keto group and is used in the synthesis of various heterocyclic compounds.
Tert-butyl isothiocyanate: This simpler compound lacks the azetidine ring but retains the isothiocyanate group, making it useful for studying the reactivity of isothiocyanates.
Uniqueness
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is unique due to the combination of the azetidine ring and isothiocyanate group in a single molecule. This combination provides a distinct set of reactivity and properties that can be leveraged in various scientific and industrial applications. The presence of both functional groups allows for versatile chemical transformations and the potential for developing novel compounds with unique biological and chemical properties.
Biological Activity
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is a chemical compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H14N2O2S
- CAS Number : 750583-84-7
- Functional Groups : Isothiocyanate and azetidine ring
The presence of the isothiocyanate group is significant as it is known for its biological reactivity, particularly in forming covalent bonds with nucleophiles in biological systems. The azetidine ring contributes to the compound's overall stability and reactivity.
The biological activity of this compound can be attributed to the following mechanisms:
- Covalent Modification : The isothiocyanate group can react with thiol groups in proteins, leading to modifications that can alter protein function and signaling pathways.
- Interaction with Nucleophiles : The compound can interact with various nucleophilic sites in biomolecules, potentially affecting cellular processes such as apoptosis and cell proliferation.
- Pathway Modulation : The azetidine ring may facilitate interactions with specific molecular targets, enhancing the compound's bioactivity.
Antimicrobial Properties
Research has indicated that compounds containing isothiocyanate groups exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
E. coli | 15 | |
S. aureus | 18 | |
P. aeruginosa | 12 |
Anticancer Activity
The compound has also been explored for its potential anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways associated with cell survival.
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
HeLa (cervical) | 25 | Apoptosis induction | |
MCF-7 (breast) | 30 | Cell cycle arrest | |
A549 (lung) | 20 | ROS generation |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound highlighted its effectiveness against multi-drug resistant strains of bacteria. The compound was tested in a series of agar diffusion assays, showing significant inhibition compared to control groups.
Case Study 2: Cancer Cell Line Studies
In a study examining its anticancer properties, this compound was administered to various cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
Properties
IUPAC Name |
tert-butyl 3-isothiocyanatoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-4-7(5-11)10-6-14/h7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPMUEVNYTUBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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